ethyl (2S)-2-hydroxybutanoate

Description

Nomenclature and Stereochemical Considerations within Hydroxy Esters

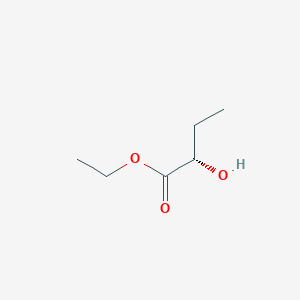

The systematic IUPAC name for this compound is ethyl (2S)-2-hydroxybutanoate. nih.gov The "(2S)" designation is critical, as it defines the specific three-dimensional arrangement of the substituents around the chiral center at the second carbon atom of the butanoate chain. This carbon atom is bonded to a hydrogen atom, a hydroxyl group (-OH), an ethyl group (-CH2CH3), and an ethoxycarbonyl group (-C(=O)O-CH2CH3). The presence of this single stereocenter means the molecule is chiral and can exist as one of two enantiomers: (S) or (R). nih.gov

Enantiomerically pure α-hydroxy acids and their corresponding esters are recognized as important synthetic building blocks. acs.org The precise stereochemistry of compounds like ethyl (2S)-2-hydroxybutanoate is fundamental to their function and application, particularly in biological systems where molecular recognition is highly specific. Consequently, synthetic methods are often designed to be stereoselective, aiming to produce one enantiomer in high excess over the other. acs.orgresearchgate.net

Table 1: Chemical Identifiers for Ethyl (2S)-2-hydroxybutanoate

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | ethyl (2S)-2-hydroxybutanoate | nih.gov |

| CAS Number | 88271-13-0 | nih.govamericanelements.comfluorochem.co.uk |

| Molecular Formula | C6H12O3 | nih.govamericanelements.com |

| Molecular Weight | 132.16 g/mol | nih.gov |

| InChI Key | KWWOQRSLYPHAMK-YFKPBYRVSA-N | nih.govfluorochem.co.uk |

| Canonical SMILES | CCC@@HOCC)O | nih.govfluorochem.co.uk |

Significance of Chiral Hydroxybutanoates in Advanced Chemical Research

The demand for single-enantiomer compounds is high in the pharmaceutical and agrochemical industries. core.ac.uk Chiral hydroxybutanoates, including the ethyl ester, serve as versatile chiral synthons or building blocks for the production of more complex, optically active molecules. nih.govontosight.ai Their utility stems from the two reactive functional groups—the hydroxyl and the ester—which can be chemically modified to build larger molecular frameworks.

These compounds are key intermediates in the synthesis of various pharmaceuticals. core.ac.ukontosight.airesearchgate.net For instance, chiral hydroxybutanoate derivatives are crucial for creating the side chains of cholesterol-lowering drugs and other biologically active compounds. nih.gov The synthesis of enantiopure 2-hydroxybutanoic acid and its esters is essential for producing biodegradable materials and various medicines. researchgate.net The ability to produce these intermediates with high enantiomeric purity is a critical factor, as different enantiomers of a drug can have vastly different biological activities. researchgate.net

Overview of Current Research Foci and Emerging Areas

Current research on ethyl (2S)-2-hydroxybutanoate and related chiral hydroxy esters is largely centered on developing efficient and highly stereoselective synthetic methods. Enantiomerically pure α-hydroxy esters can be prepared through various organocatalytic reactions with moderate to excellent yields. researchgate.net

A major focus is on biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity. The enzymatic reduction of keto esters is a well-established method. For example, the reduction of ethyl acetoacetate (B1235776) using common baker's yeast (Saccharomyces cerevisiae) can produce the corresponding (S)-hydroxy ester. chemistry-online.comymdb.ca Similarly, microbial carbonyl reductases from organisms like Candida magnoliae are used for the asymmetric reduction of keto esters to produce chiral hydroxybutanoate esters. nih.govresearchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also employed in enzymatic resolution processes to separate enantiomers from a racemic mixture. researchgate.net

Table 2: Selected Research Findings in the Synthesis of Chiral Hydroxybutanoates

| Synthetic Approach | Key Reagent/Catalyst | Product | Reported Yield / Enantiomeric Excess (e.e.) | Source |

|---|---|---|---|---|

| One-Pot Synthesis from Ortho Esters | N-hydroxy-l-tert-leucinol-derived oxazoline (B21484) N-oxide | α-hydroxy methyl esters | 67-80% yield, 94-98% e.e. | acs.orgnih.gov |

| Yeast Reduction | Baker's Yeast | (S)-ethyl 3-hydroxybutanoate | 30-70% yield, 58-97% e.e. | chemistry-online.com |

| Microbial Asymmetric Reduction | Candida magnoliae cells | (S)-4-chloro-3-hydroxybutanoate ethyl ester | >92% e.e. | nih.gov |

| Two-Step Enzymatic Resolution | Candida antarctica lipase B (CALB) | (S)- and (R)-ethyl 3-hydroxybutyrate (B1226725) | 73% total process yield, >96% e.e. | researchgate.net |

| Biocatalytic Production | Recombinant E. coli | (S)-2-hydroxybutanoic acid | 93% molar yield | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWOQRSLYPHAMK-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508801 | |

| Record name | Ethyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88271-13-0 | |

| Record name | Ethyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-ethyl 2-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Metabolic and Biochemical Pathway Studies of Ethyl 2s 2 Hydroxybutanoate

Identification as a Metabolic Intermediate in Biological Systems

The core molecule, (S)-2-aceto-2-hydroxybutanoic acid, is a recognized intermediate in the metabolism of branched-chain amino acids. wikipedia.orgoeno-one.eu It is specifically formed in the biosynthetic pathway of isoleucine. This intermediate is generated from the precursor 2-oxobutanoate (B1229078). wikipedia.org While the acid form is the direct participant in this pathway, the corresponding ethyl ester, ethyl 2-hydroxybutanoate (B1229357), has been identified in natural products such as rum and wine, likely as a byproduct of fermentation processes. thegoodscentscompany.com

Role in Branched-Chain Amino Acid Metabolism, including Isoleucine Biosynthesis

The biosynthesis of isoleucine is a multi-step enzymatic process found in bacteria, archaea, fungi, and plants. A critical step in this pathway is the formation of (S)-2-aceto-2-hydroxybutanoate. This reaction involves the condensation of pyruvate (B1213749) and 2-oxobutanoate (also known as 2-ketobutyrate). wikipedia.org

The pathway proceeds as follows:

Formation of 2-Oxobutanoate: The pathway begins with the deamination of the amino acid threonine by the enzyme threonine deaminase, which produces 2-oxobutanoate. wikipedia.org

Condensation to form (S)-2-Aceto-2-hydroxybutanoate: The enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, then catalyzes the condensation of 2-oxobutanoate with a molecule of pyruvate. wikipedia.orgnih.gov This reaction forms (2S)-2-aceto-2-hydroxybutanoate.

Conversion to Isoleucine: This intermediate is then subjected to a series of reactions, including reduction, dehydration, and transamination, catalyzed by enzymes such as ketol-acid reductoisomerase, dihydroxyacid dehydratase, and branched-chain amino acid aminotransferase, to ultimately yield isoleucine. wikipedia.orgresearchgate.net

The (2S) stereoisomer is specifically required for the subsequent enzymatic step, highlighting the stereospecificity of this metabolic route.

Connections to Broader Lipid Metabolism Pathways

Based on its chemical structure, the related compound 2-ethyl-2-hydroxybutyric acid is classified as a hydroxy fatty acid. hmdb.cafoodb.ca This classification places it within the broader category of lipids and lipid-like molecules. Databases such as the Human Metabolome Database (HMDB) and FooDB list this compound as being associated with fatty acid and lipid metabolism pathways. hmdb.cafoodb.ca This connection is primarily based on its structural characteristics as a branched, alpha-hydroxy fatty acid. hmdb.cafoodb.ca Such compounds are noted as having roles as energy sources and membrane stabilizers. foodb.ca

Enzymatic Conversions and Characterization of Associated Biosynthetic Enzymes

The synthesis and conversion of the core intermediate, (S)-2-aceto-2-hydroxybutanoate, are catalyzed by specific enzymes within the isoleucine biosynthetic pathway.

| Enzyme | EC Number | Substrate(s) | Product | Function |

| Threonine Deaminase | 4.3.1.19 | L-Threonine | 2-Oxobutanoate + NH₃ | Catalyzes the initial step, providing the precursor for the pathway. wikipedia.org |

| Acetohydroxyacid Synthase (AHAS) | 2.2.1.6 | 2-Oxobutanoate + Pyruvate | (S)-2-Aceto-2-hydroxybutanoate | Catalyzes the condensation reaction to form the key intermediate. wikipedia.orgnih.gov |

| Ketol-Acid Reductoisomerase (KARI) | 1.1.1.86 | (S)-2-Aceto-2-hydroxybutanoate + NADPH | (2R,3R)-2,3-Dihydroxy-3-methylpentanoate + NADP⁺ | Catalyzes the isomerization and reduction of the intermediate. researchgate.netebi.ac.uk |

While the in-vivo enzymatic esterification to form ethyl (2S)-2-hydroxybutanoate is not well-defined within this pathway, the enzymatic synthesis of similar chiral esters is widely used in biotechnology. Lipases and ketoreductases are often employed for the industrial production of optically pure hydroxy esters, which serve as important chiral building blocks for pharmaceuticals. researchgate.netnih.govmdpi.com

Regulation and Control Mechanisms within Related Biochemical Pathways

The biochemical pathway leading to the synthesis of isoleucine is tightly regulated to prevent the wasteful production of this essential amino acid. The primary mechanism of control is feedback inhibition. bioninja.com.austudy.com

The final product of the pathway, isoleucine, acts as an allosteric inhibitor of the first enzyme in the sequence, threonine deaminase. bioninja.com.auresearchgate.netchegg.com When the cellular concentration of isoleucine is high, it binds to a regulatory (allosteric) site on threonine deaminase, distinct from the active site. bioninja.com.auresearchgate.net This binding event induces a conformational change in the enzyme, reducing its catalytic activity and thereby slowing down the entire pathway. researchgate.net Conversely, when isoleucine levels are low, the enzyme is not inhibited, and the pathway proceeds to synthesize more isoleucine. bioninja.com.au This ensures that the cell maintains a stable supply of the amino acid without over-expending resources.

Furthermore, the activity of acetohydroxyacid synthase (AHAS) can be regulated by other cellular factors, including redox signaling molecules, which can influence the redox state of its FAD cofactor, a requirement for the enzyme to be active. nih.gov

Advanced Analytical and Characterization Techniques

Chromatographic Methods for Enantiomeric Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of stereoisomers, which often exhibit different biological and sensory properties. For ethyl (2S)-2-hydroxybutanoate, chiral chromatography is essential to distinguish it from its (2R) counterpart.

Chiral Gas Chromatography (GC) is a powerful method for determining the enantiomeric distribution of volatile compounds like ethyl 2-hydroxybutanoate (B1229357). This technique utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to their separation. gcms.cz

In practice, the separation of similar chiral esters, such as ethyl 3-hydroxybutanoate and ethyl 2-hydroxy-3-methylbutanoate (B1261901), has been successfully achieved using GC columns with β-cyclodextrin and γ-cyclodextrin phases, respectively. oeno-one.eunih.gov This methodology allows for the precise quantification of the enantiomeric ratio (e.g., S/R) in various matrices. For instance, studies on wine have used this technique to assay the enantiomers of related hydroxy esters, revealing how ratios can vary with age and origin. nih.gov The analysis typically involves coupling the gas chromatograph to a mass spectrometer (GC-MS), which aids in the positive identification of the separated compounds. oeno-one.euresearchgate.net

Table 1: Chiral GC Stationary Phases for Separation of Related Hydroxy Esters

| Stationary Phase | Target Compound Analyzed | Application Context |

| γ-Cyclodextrin | Ethyl 2-hydroxy-4-methylpentanoate | Wine Analysis researchgate.net |

| γ-Cyclodextrin | Ethyl 2-hydroxy-3-methylbutanoate | Wine Analysis oeno-one.euresearchgate.net |

| β-Cyclodextrin | Ethyl 3-hydroxybutanoate | Wine Analysis nih.gov |

| CP-Chirasil-Dex CB | Ethyl 2-methylbutanoate | Flavor Analysis icm.edu.pl |

Chiral High-Performance Liquid Chromatography (HPLC) offers another robust solution for the stereoselective determination and quantification of hydroxybutanoate esters. This method is particularly useful for less volatile compounds or for analyses within complex biotransformation processes. The separation is achieved using a chiral stationary phase, such as a Chiralpak AY-H column, which can resolve enantiomers within a short analysis time. nih.govresearchgate.net

Research on analogous compounds, like methyl-2-benzoylamide-3-hydroxybutanoate, has demonstrated the development of chiral HPLC methods for stereoselective determination. nih.gov These methods are validated for precision, accuracy, and linearity over a specific concentration range. nih.gov The use of modern core-shell chiral columns can further enhance separation efficiency and significantly reduce analysis times, making the technique suitable for high-throughput screening. nih.gov

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a vital technique for characterizing polymers. While not used to analyze the small molecule ethyl (2S)-2-hydroxybutanoate directly, it is critical in studies of polymers derived from related monomers, such as poly(3-hydroxybutyrate) (PHB). nih.gov PHB is a microbially produced biopolyester. nih.gov

SEC separates molecules based on their hydrodynamic volume, allowing for the determination of key polymer characteristics such as number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). This information is crucial for understanding the physical properties and potential applications of these bioplastics. researchgate.net Researchers have used SEC to characterize novel PHB-based conjugates and blends, providing insights into their molecular structure and integrity. nih.gov

Spectroscopic Approaches for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques provide detailed information about molecular structure, connectivity, and conformation, which are essential for unequivocally identifying ethyl (2S)-2-hydroxybutanoate and studying its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. hyphadiscovery.comsemanticscholar.org A standard analysis would involve several types of NMR experiments to confirm the structure of ethyl (2S)-2-hydroxybutanoate.

¹H NMR: This experiment identifies the different types of protons in the molecule based on their chemical shift (δ) and provides information about neighboring protons through spin-spin coupling.

¹³C NMR: This technique identifies the different carbon environments within the molecule.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. core.ac.uk

These techniques have been successfully applied to characterize complex PHB-based polymers, confirming the structure of the repeating units and the success of chemical modifications. nih.gov

Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. For ethyl 2-hydroxybutanoate, electron ionization mass spectrometry (EI-MS) provides the molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint. The National Institute of Standards and Technology (NIST) database lists the molecular formula as C₆H₁₂O₃ and a molecular weight of 132.1577 g/mol . nist.gov

Table 2: Key Mass Spectrometry Data for Ethyl 2-hydroxybutanoate

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | NIST nist.gov |

| Molecular Weight | 132.1577 g/mol | NIST nist.gov |

| CAS Registry Number | 52089-54-0 | NIST nist.gov |

Tandem Mass Spectrometry (MS/MS) involves selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. This technique provides more detailed structural information than conventional MS. For ethyl 2-hydroxybutanoate, MS/MS could be used to confirm the positions of the ethyl ester and hydroxyl groups by observing characteristic neutral losses (e.g., loss of an ethyl group, water, or carbon monoxide). This level of detail is invaluable for distinguishing between isomers and confirming the identity of the compound in complex mixtures, often in conjunction with a chromatographic separation step like GC-MS or LC-MS. researchgate.net

UV-Visible and Electron Paramagnetic Resonance (EPR) Spectroscopy in Metal Complex Studies

UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for investigating the electronic environment of metal ions in complexes.

UV-Visible Spectroscopy is employed to study electronic transitions within transition metal complexes. When ethyl (2S)-2-hydroxybutanoate acts as a ligand, coordinating with a metal center, it influences the d-orbital energies of the metal. UV-Vis spectroscopy measures the absorption of light, which corresponds to the excitation of d-electrons from a ground state to a higher energy state (d-d transitions) or to charge-transfer transitions between the metal and the ligand. libretexts.orglibretexts.org The resulting spectrum provides information on the geometry and electronic structure of the complex. libretexts.org For instance, the wavelength and intensity of the absorption bands can help determine the coordination environment of the metal ion bound to the hydroxy and carboxylate groups of the butanoate ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a technique specifically sensitive to species with unpaired electrons, making it ideal for studying paramagnetic transition metal complexes. nih.govresearchgate.net Research on the oxochromium(V) complex with 2-ethyl-2-hydroxybutanoate, [CrO(ehba)2]-, has utilized EPR spectroscopy to reexamine its behavior in various solvents. electronicsandbooks.com The studies confirmed that the complex rearranges in solution to form two distinct species that exist in equilibrium. electronicsandbooks.com EPR and ¹H ENDOR (Electron Nuclear Double Resonance) spectroscopy ruled out an acid-base process and suggested that the two species are the cis and trans geometric isomers of the bischelated complex, both having a distorted five-coordinate geometry. electronicsandbooks.com This technique provides critical information on the electronic structure and the immediate environment of the paramagnetic metal center. keaipublishing.com

Table 1: Summary of EPR Findings for the Oxochromium(V) Complex of 2-ethyl-2-hydroxybutanoate

| Parameter | Observation | Implication | Source |

|---|---|---|---|

| Species in Solution | Two distinct species detected in equilibrium. | The complex undergoes rearrangement in solution. | electronicsandbooks.com |

| Nature of Equilibrium | Not due to an acid-base process involving the alcoholic group. | The rearrangement is likely structural. | electronicsandbooks.com |

| Proposed Structures | Attributed to cis and trans geometric isomers. | Both isomers possess a distorted five-coordinate geometry. | electronicsandbooks.com |

| Techniques Used | EPR and ¹H ENDOR spectroscopy. | Provides detailed insight into the electronic and geometric structure of the paramagnetic complex. | electronicsandbooks.com |

X-ray Absorption Spectroscopy (XAS) for Intermediate Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of a specific element within a compound. It is particularly valuable for characterizing short-lived or non-crystalline intermediates in chemical reactions.

The first X-ray absorption spectrum for the rare Cr(IV) oxidation state was successfully obtained for its complex with 2-ethyl-2-hydroxybutanoate (ehbaH). rsc.org This study was conducted on a frozen aqueous solution at 14 K. The XAS data revealed that at a pH of 3.5 and in the presence of a large excess of the ligand, the predominant species is the five-coordinate oxo complex, [CrIVO(ehbaH)2]⁰. rsc.org This finding was crucial for understanding the structure of this intermediate chromium oxidation state, which is otherwise difficult to isolate and characterize.

Table 2: XAS Characterization of the Cr(IV)-ehbaH Complex

| Property | Finding | Significance | Source |

|---|---|---|---|

| Oxidation State | Chromium(IV) | Characterization of a rare oxidation state. | rsc.org |

| Coordination | Five-coordinate oxo complex | Elucidates the local geometry around the metal center. | rsc.org |

| Chemical Formula | [CrIVO(ehbaH)2]⁰ | Identifies the specific intermediate species in solution. | rsc.org |

| Conditions | Frozen aqueous solution (14 K), pH = 3.5, excess ligand | Defines the environment where the intermediate is stable for characterization. | rsc.org |

Development of Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer enhanced capabilities for the analysis of complex mixtures. nih.govnih.gov These methods provide both separation of components and their simultaneous identification. jetir.org The development of such techniques is vital for the comprehensive analysis of compounds like ethyl (2S)-2-hydroxybutanoate in various matrices.

The core principle involves an online combination where the eluent from a separation column (like Gas Chromatography or Liquid Chromatography) is directly fed into a detector (like a Mass Spectrometer or NMR spectrometer). ijarnd.comsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for volatile compounds. Ethyl (2S)-2-hydroxybutanoate, being sufficiently volatile, can be separated from a mixture by GC and subsequently identified by MS based on its unique mass spectrum and fragmentation pattern. ijarnd.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or analysis in biological fluids, LC-MS is the preferred method. High-Performance Liquid Chromatography (HPLC) separates the compound, which is then identified by the mass spectrometer. jetir.org The high sensitivity of MS makes this a powerful combination. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique provides detailed structural information. The HPLC separates the components, and the NMR spectrometer provides a full structural assessment of the isolated compound. ijarnd.com

Multi-hyphenation (e.g., LC-PDA-MS, LC-NMR-MS): To gain even more comprehensive information, multiple detectors can be coupled to a separation system. For example, an LC can be connected to a photodiode array (PDA) detector for UV-Vis information, followed by an MS for mass information. nih.govnih.gov

These advanced hyphenated techniques enable faster analysis, higher throughput, and better accuracy for both qualitative and quantitative determination of ethyl (2S)-2-hydroxybutanoate in complex samples. jetir.org

Table 3: Comparison of Hyphenated Techniques for Analysis

| Technique | Separation Principle | Detection Principle | Applicability to Ethyl (2S)-2-hydroxybutanoate |

|---|---|---|---|

| GC-MS | Volatility and column interaction | Mass-to-charge ratio | High (for the compound itself and other volatile components) |

| LC-MS | Polarity and column interaction | Mass-to-charge ratio | High (for the compound and its non-volatile derivatives or metabolites) |

| LC-NMR | Polarity and column interaction | Nuclear magnetic resonance | Provides unambiguous structural confirmation |

| HPLC-FTIR | Polarity and column interaction | Infrared absorption | Identifies characteristic functional groups |

Mechanistic Investigations and Reaction Dynamics

Kinetic Studies of Reactions Involving Ethyl 2-Hydroxybutanoate (B1229357) and its Derivatives

The study of reaction kinetics is crucial for understanding the efficiency and mechanism of the synthesis of ethyl (2S)-2-hydroxybutanoate and its derivatives. A significant body of research focuses on the enzymatic reduction of related ketoesters, which provides valuable insights into the kinetic parameters of these transformations.

The enzymatic reduction of ethyl 4-chloro-3-oxobutanoate, a structurally similar substrate, has been a focal point of kinetic investigations. A carbonyl reductase from Cylindrocarpon sclerotigenum IFO 31855 (CSCR1) was found to catalyze the stereoselective reduction of this substrate to its corresponding (S)-alcohol with an enantiomeric excess of over 99%. nih.gov This NADPH-dependent enzyme exhibited maximum activity at 35°C and a pH of 6.5. tandfonline.com

Further studies involving structure-guided evolution of a carbonyl reductase from Gluconobacter oxydans (GoCR) for the production of ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) have provided detailed kinetic data. Through targeted mutations, variants with significantly increased catalytic efficiency were developed. The kinetic parameters for the wild-type GoCR and its variants in the reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) are summarized in the table below.

Table 1: Kinetic Parameters of GoCR and its Variants for the Reduction of OPBE

| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|

| Wild-type GoCR | 2.5 ± 0.2 | 1.8 ± 0.1 | 0.72 |

| mut-W193L | 1.9 ± 0.1 | 13.4 ± 0.5 | 7.05 |

| mut-W193L/C93I | 1.5 ± 0.1 | 21.3 ± 0.9 | 14.2 |

| mut-W193L/I187L | 1.2 ± 0.1 | 25.8 ± 1.1 | 21.5 |

| mut-W193L/C93I/I187L | 1.1 ± 0.1 | 29.3 ± 1.3 | 26.6 |

Data sourced from a study on the structure-guided evolution of carbonyl reductase. researchgate.net

These results demonstrate a substantial increase in catalytic efficiency (kcat/Km) for the mutant enzymes, ranging from a 9.8- to a 37.0-fold increase compared to the wild-type enzyme. researchgate.net This highlights the potential for protein engineering to enhance the kinetics of reactions producing chiral hydroxy esters.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often involves the identification and characterization of transient intermediates. In the context of the biocatalytic reduction of ethyl 2-oxobutanoate (B1229078) to ethyl (2S)-2-hydroxybutanoate, the primary intermediates are enzyme-substrate and enzyme-cofactor complexes.

The proposed catalytic mechanism for carbonyl reductases involves the formation of a ternary complex between the enzyme, the substrate (ethyl 2-oxobutanoate), and the cofactor (NADPH). Within the enzyme's active site, a hydride ion is transferred from the C4 position of the nicotinamide (B372718) ring of NADPH to the carbonyl carbon of the substrate. This transfer is facilitated by a catalytic triad (B1167595) of amino acid residues, typically Ser-Tyr-Lys, which helps to polarize the carbonyl group and stabilize the transition state.

While direct observation and characterization of these transient enzyme-bound intermediates are challenging, their existence is inferred from kinetic data and computational modeling. Molecular docking studies of ethyl 2-oxo-4-phenylbutanoate into the active site of GoCR and its variants have provided insights into the binding orientation of the substrate. researchgate.net These models suggest that specific amino acid residues within the active site pocket are crucial for positioning the substrate for stereoselective hydride attack.

Enzyme Mechanism Elucidation and Active Site Studies for Biocatalysis

The enzymatic synthesis of ethyl (2S)-2-hydroxybutanoate predominantly relies on the use of ketoreductases or carbonyl reductases, which belong to the short-chain dehydrogenase/reductase (SDR) superfamily. These enzymes catalyze the reduction of a carbonyl group to a hydroxyl group with high stereoselectivity.

The catalytic mechanism of these enzymes is well-established and involves a highly conserved catalytic triad of Ser-Tyr-Lys residues, along with a bound NAD(P)H cofactor. The tyrosine residue acts as a general acid, protonating the carbonyl oxygen of the substrate, while the lysine (B10760008) residue helps to lower the pKa of the tyrosine. The hydride transfer from the NADPH cofactor to the carbonyl carbon of the substrate then proceeds, leading to the formation of the corresponding alcohol.

Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in the active site. For instance, in the GoCR enzyme, mutations at positions Cys93, Ile187, and Trp193 were shown to significantly impact both the catalytic efficiency and the stereoselectivity of the reduction of ethyl 2-oxo-4-phenylbutanoate. researchgate.net Theoretical structural analysis indicated that these mutations altered the microenvironment of the catalytic pocket, thereby improving enzyme performance. researchgate.net

Furthermore, the inhibition of carbonyl reductase activity by various compounds can provide additional information about the active site. For example, the carbonyl reductase from Cylindrocarpon sclerotigenum was inhibited by HgCl2, 5,5'-dithiobis(2-nitrobenzoic acid), and dicoumarol, suggesting the importance of cysteine residues and the presence of a hydrophobic binding pocket. nih.gov

Stereochemical Control and Reaction Pathway Elucidation

The stereochemical outcome of the biocatalytic reduction of ethyl 2-oxobutanoate is a critical aspect, with the (2S)-enantiomer being the desired product in many applications. The stereoselectivity of this reaction is governed by the specific enzyme used and its ability to preferentially bind the substrate in a particular orientation.

The stereochemical course of many enzymatic reductions of ketones can be predicted by Prelog's rule. studycorgi.comresearchgate.net This rule states that the hydride from the NAD(P)H cofactor will attack one of the two faces (re or si) of the prochiral carbonyl group, depending on the relative size of the substituents attached to the carbonyl carbon. For many alcohol dehydrogenases, the hydride is delivered to the re-face of the carbonyl group, leading to the formation of an (S)-alcohol when the larger substituent has a higher Cahn-Ingold-Prelog priority. researchgate.net

Various microorganisms have been screened for their ability to reduce derivatives of ethyl 2-oxobutanoate with high stereoselectivity. For example, the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate by different fungi has been investigated. Penicillium purpurogenum was found to reduce this substrate to the corresponding anti-(2S,3S)-hydroxy ester with an enantiomeric excess of 90%. nih.gov

The following table summarizes the diastereomeric and enantiomeric excesses obtained in the reduction of ethyl 2-methyl-3-oxobutanoate by various fungi.

Table 2: Stereoselectivity in the Fungal Reduction of Ethyl 2-methyl-3-oxobutanoate

| Fungus | Diastereomer Ratio (anti/syn) | Enantiomeric Excess of anti-(2S,3S) (%) | Enantiomeric Excess of syn-(2S,3R) (%) |

|---|---|---|---|

| Penicillium purpurogenum | 93/7 | 90 | >99 |

| Aspergillus niger | 85/15 | 88 | >99 |

| Fusarium solani | 70/30 | 85 | >99 |

Data adapted from a study on the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate by fungi. nih.gov

These findings demonstrate that by selecting the appropriate biocatalyst, it is possible to control the stereochemical outcome of the reaction and produce the desired enantiomer with high purity.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization of Ethyl (2S)-2-Hydroxybutanoate as a Chiral Building Block in Organic Synthesis

In the field of organic synthesis, the demand for enantiomerically pure compounds is significant, particularly for applications in pharmaceuticals and agrochemicals where biological targets are chiral and interact specifically with one enantiomer. Chiral building blocks, which are enantiomerically pure molecules used as starting materials, are essential for the construction of these complex, stereochemically defined molecules. researchgate.net

Ethyl (2S)-2-hydroxybutanoate serves as a key chiral synthon. Its structure contains a stereocenter at the C2 position, along with two reactive functional groups—a hydroxyl group and an ester group—which can be selectively modified to create more complex structures while retaining the original chirality. The synthesis of chiral compounds from non-chiral starting materials using chiral catalysts is a powerful technique, and versatile building blocks like ethyl (2S)-2-hydroxybutanoate are crucial intermediates in these synthetic pathways. researchgate.net Its application allows chemists to introduce a specific stereochemical configuration early in a synthetic sequence, which is often more efficient than separating enantiomers at a later stage.

Synthesis of Pharmaceutical Intermediates and Chiral Synthons

Optically pure molecules are fundamental as building blocks for the synthesis of pharmaceuticals. illinois.edu Chiral alcohols, in particular, are key intermediates for producing high-value chiral compounds. Ethyl (2S)-2-hydroxybutanoate and its analogs are important precursors for various pharmaceutical agents. For instance, the structurally related compound, ethyl (R)-2-hydroxy-4-phenylbutanoate, is a critical chiral intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors such as enalapril (B1671234) and lisinopril. researchgate.netnih.gov This highlights the role of α-hydroxy esters in constructing the core structures of medicinally important molecules.

The synthesis of these intermediates often involves highly selective asymmetric reduction of the corresponding α-keto ester, a process that relies on efficient biocatalysts or chiral chemical catalysts to achieve high enantiomeric excess. researchgate.netnih.gov The resulting chiral hydroxy ester is then carried forward through several synthetic steps to yield the final active pharmaceutical ingredient.

Table 1: Examples of Chiral Intermediates in Pharmaceutical Synthesis

| Chiral Intermediate | Precursor | Target Drug Class |

|---|---|---|

| Ethyl (R)-2-hydroxy-4-phenylbutanoate | Ethyl 2-oxo-4-phenylbutyrate | ACE Inhibitors (e.g., Enalapril) researchgate.netnih.gov |

| (S)-4-chloro-3-hydroxybutanoate | Ethyl 4-chloro-3-oxobutanoate | Statin side-chains illinois.edu |

This table illustrates the role of chiral intermediates, similar in function to ethyl (2S)-2-hydroxybutanoate, in the synthesis of major pharmaceuticals.

Development of Agrochemical Intermediates

The principles of chirality that govern pharmaceutical efficacy are equally important in the agrochemical industry. The biological activity of many pesticides and herbicides is confined to a single enantiomer. The use of optically pure compounds as building blocks is therefore attractive for the synthesis of modern agrochemicals. illinois.edu This approach can lead to products with higher efficacy and reduced environmental impact, as the inactive enantiomer, which may contribute to off-target effects, is eliminated. Ethyl (2S)-2-hydroxybutanoate, as a readily available chiral building block, represents a potential starting material for the asymmetric synthesis of complex agrochemical targets.

Role in Polymer Precursor Synthesis and Polymer Modification (e.g., Polyhydroxyalkanoates)

Polyhydroxyalkanoates (PHAs) are biodegradable and biocompatible polyesters produced by various microorganisms as intracellular carbon and energy storage granules. mdpi.comnih.gov These biopolyesters are considered promising environmentally friendly polymers. researchgate.net PHAs are composed of hydroxyalkanoate monomers, and their properties can be tailored by varying the monomer composition. nih.govresearchgate.net

Ethyl (2S)-2-hydroxybutanoate is a precursor to the monomer 2-hydroxybutyrate (2HB). This monomer can be incorporated into PHA polymers, creating materials with unique properties. For example, the synthesis of a block copolymer, poly(2-hydroxybutyrate-b-3-hydroxybutyrate) [P(2HB-b-3HB)], has been achieved using engineered Escherichia coli. researchgate.net This material, which combines 2HB and 3-hydroxybutyrate (B1226725) (3HB) monomers, exhibits elastomer-like properties, demonstrating how the inclusion of different monomers can significantly alter the physical characteristics of the resulting polymer. researchgate.net The ability to create novel PHAs with specific functionalities, such as improved flexibility, makes precursors like ethyl (2S)-2-hydroxybutanoate valuable in the field of materials science.

Table 2: Selected Polyhydroxyalkanoate (PHA) Monomers and Polymers

| Monomer Unit | Resulting Polymer/Copolymer | Key Feature |

|---|---|---|

| (R)-3-hydroxybutyrate (3HB) | Poly[(R)-3-hydroxybutyrate] (PHB) | Widely studied, biodegradable thermoplastic nih.govresearchgate.net |

| 2-hydroxybutyrate (2HB) and 3-hydroxybutyrate (3HB) | Poly(2-hydroxybutyrate-b-3-hydroxybutyrate) [P(2HB-b-3HB)] | Elastomer-like block copolymer researchgate.net |

Strategies for Derivatization and Functionalization to Access Diverse Compounds

The synthetic versatility of ethyl (2S)-2-hydroxybutanoate stems from its two primary functional groups: the secondary alcohol and the ethyl ester. These sites allow for a wide range of chemical transformations, enabling the synthesis of a diverse library of chiral compounds.

Key Derivatization Strategies:

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding α-keto ester, ethyl 2-oxobutanoate (B1229078). This transformation provides access to a different class of reactive intermediates.

Protection of the Hydroxyl Group: The hydroxyl group can be protected with various protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers) to allow for selective reactions at the ester functionality.

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (2S)-2-hydroxybutanoic acid. It can also be converted into amides via aminolysis or reduced to the corresponding diol, (2S)-butane-1,2-diol.

Nucleophilic Substitution at the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to allow for nucleophilic substitution, often with inversion of stereochemistry if desired.

Alkylation/Acylation of the Hydroxyl Group: The alcohol can be readily converted to ethers or esters, modifying the molecule's physical and chemical properties.

These functionalization strategies underscore the compound's role as a flexible chiral building block, providing pathways to numerous other valuable chiral synthons and target molecules.

Biological and Biotechnological Relevance Excluding Clinical Human Trials and Safety

Influence on Cellular and Biochemical Processes

Ethyl (2S)-2-hydroxybutanoate is a naturally occurring compound found in some fermented beverages, such as wine, where its presence is a result of microbial metabolic activity during and after fermentation. It belongs to a group of compounds known as substituted ethyl esters, which can contribute to the sensory profile of these beverages. nih.gov

In the context of winemaking, the concentration of related hydroxylated ethyl esters, such as ethyl 2-hydroxy-3-methylbutanoate (B1261901), has been observed to increase during the aging process. This is attributed to the chemical esterification of the corresponding precursor acid, which is produced by yeast metabolism, with ethanol (B145695). nih.gov These esters are noted for their ability to enhance fruity notes in red wines through perceptual interactions. nih.gov The formation of branched-chain fatty acid ethyl esters by yeasts can be linked to the metabolism of amino acids, with fermentation conditions and nutrient availability influencing the final concentrations. While its role as a flavor compound in fermented products is established, detailed studies on its broader influence on specific cellular signaling pathways or other biochemical processes outside of this context are not extensively documented in current research.

Interactions with Biological Macromolecules and Ligand Binding Studies (e.g., Metal Complexes and DNA Cleavage)

The scientific literature available does not provide specific details on the direct interaction of ethyl (2S)-2-hydroxybutanoate with biological macromolecules like proteins or nucleic acids. There are no documented studies focusing on its binding properties as a ligand to specific protein targets.

Furthermore, research into the formation of metal complexes or the potential for DNA cleavage activity by ethyl (2S)-2-hydroxybutanoate is not found in the reviewed literature. However, a related compound, 2-ethyl-2-hydroxybutyric acid, has been shown to form complexes with technetium (99mTc), indicating the potential for the carboxylate and hydroxyl groups of the parent acid to coordinate with metal ions. sigmaaldrich.com It is important to note that this finding pertains to the free acid and not the ethyl ester.

Biocatalyst Discovery and Engineering for Industrial Applications

The production of enantiomerically pure ethyl (2S)-2-hydroxybutanoate is a significant area of research in industrial biotechnology, primarily achieved through the asymmetric reduction of its precursor, ethyl 2-oxobutanoate (B1229078). A wide array of microorganisms and isolated enzymes have been identified and engineered for this purpose.

Whole-cell biocatalysts are commonly employed, with various species of yeasts, fungi, and bacteria demonstrating the ability to perform this stereoselective reduction. For instance, yeasts such as Candida magnoliae and Saccharomyces cerevisiae are effective in producing chiral hydroxybutanoates. nih.govresearchgate.net Fungi, including species like Penicillium purpurogenum, have also been successfully used. nih.gov

Enzyme engineering has further advanced the efficiency of this biotransformation. Carbonyl reductases and alcohol dehydrogenases (ADHs) are the key enzymes responsible for the reduction. nih.govresearchgate.net These enzymes are often sourced from microorganisms like Pichia stipitis or Rhodococcus erythropolis and then expressed in more easily cultivable host organisms, such as Escherichia coli. nih.govresearchgate.net A critical aspect of this engineering is the regeneration of the necessary cofactor (NADH or NADPH). This is often achieved by co-expressing a second enzyme, like glucose dehydrogenase (GDH) from Bacillus megaterium or Bacillus subtilis, which oxidizes a cheap co-substrate (glucose) to regenerate the cofactor. nih.govacs.org This creates a self-sustaining system for the reduction reaction.

Process optimization strategies are also crucial for industrial-scale applications. These include the use of biphasic systems, where an organic solvent is used to dissolve the substrate and product, reducing substrate toxicity to the cells and simplifying product recovery. nih.govnih.gov Immobilization of enzymes or whole cells can also enhance stability and allow for catalyst reuse. researchgate.net

| Biocatalyst | Host Organism (if applicable) | Precursor Substrate | Key Findings |

| Candida magnoliae | - | Ethyl 4-chloroacetoacetate | Accumulated 90 g/L of (S)-ethyl 4-chloro-3-hydroxybutanoate with 96.6% enantiomeric excess (e.e.). nih.gov |

| Carbonyl Reductase (Pichia stipitis) & GDH (Bacillus megaterium) | Escherichia coli | Ethyl 4-chloro-3-oxobutanoate | Produced 1,398 mM of the (S)-product with >99% e.e. in a water/n-butyl acetate (B1210297) system. nih.gov |

| Alcohol Dehydrogenase (Stenotrophomonas maltophilia) & GDH (Bacillus subtilis) | Escherichia coli | Ethyl 4-chloroacetoacetate | Converted up to 660 g/L of substrate with >99.9% e.e. in a monophasic aqueous system. acs.org |

| Penicillium purpurogenum | - | Ethyl 2-methyl 3-oxobutanoate | Produced the anti-(2S,3S) hydroxy ester with 90% e.e. nih.gov |

| Saccharomyces cerevisiae (Baker's Yeast) | - | Ethyl acetoacetate (B1235776) | A widely used biocatalyst for producing (S)-ethyl 3-hydroxybutanoate with high enantiomeric excess. researchgate.netresearchgate.net |

Role in Microbial Metabolism and Production Pathways

The primary metabolic route for the microbial production of ethyl (2S)-2-hydroxybutanoate is the stereospecific reduction of ethyl 2-oxobutanoate. This reaction is a part of the broader metabolic capability of many microorganisms to reduce carbonyl compounds to alcohols, often utilizing NADPH- or NADH-dependent oxidoreductases.

The production of related substituted esters in fermented beverages is linked to the secondary metabolism of the fermenting microorganisms. nih.gov For instance, in wine, the formation of ethyl 2-hydroxy-3-methylbutanoate by yeast is suggested to originate from amino acid metabolic pathways. The (S)-enantiomer of this compound is thought to arise from the esterification of the corresponding 2-hydroxy acid precursor, which is synthesized by the microorganism, with the abundant ethanol present in the medium.

In engineered microorganisms, a synthetic metabolic pathway is constructed to funnel a specific substrate towards ethyl (2S)-2-hydroxybutanoate. This typically involves:

Introduction of a gene encoding a highly stereoselective reductase that specifically produces the (S)-enantiomer.

Implementation of a cofactor regeneration system, as described previously, to ensure a continuous supply of the reducing equivalent (NADPH or NADH).

Optimization of the host organism's metabolism to maximize the availability of the precursor and minimize the formation of byproducts.

This targeted metabolic engineering approach allows for high-yield and high-purity production of the desired chiral ester, transforming the microbial cell into a dedicated biocatalytic factory. nih.govresearchgate.net

Natural Occurrence and Flavor Chemistry Research

Detection and Distribution in Natural Products and Foodstuffs

Ethyl 2-hydroxybutanoate (B1229357) has been identified as a volatile constituent in specific alcoholic beverages. Its formation is generally associated with fermentation processes. The documented natural occurrences of ethyl 2-hydroxybutanoate are primarily in rum and wine thegoodscentscompany.com. While its presence is confirmed, comprehensive data detailing its concentration ranges across different varieties and production methods of these beverages is limited in the available scientific literature.

Table 1: Documented Natural Occurrences of Ethyl 2-hydroxybutanoate

| Natural Product/Foodstuff | Reference |

|---|---|

| Rum | thegoodscentscompany.com |

| Wine | thegoodscentscompany.com |

Contribution to Aroma Profiles and Flavor Perception in Beverages and Foods

For context, a structurally similar compound, ethyl 2-hydroxy-3-methylbutanoate (B1261901), has been described with notes of "candy," "strawberry," "pineapple," and "kiwifruit" for the racemic mixture. Its (S)-enantiomer was further characterized with "red fruits," "pineapple," and "green apple" descriptors oeno-one.eu. While these findings illustrate the type of fruity and complex aromas associated with this class of compounds, these specific descriptors cannot be directly attributed to ethyl (2S)-2-hydroxybutanoate without dedicated sensory analysis.

Investigation of Enantiomeric Distribution in Natural Matrices

The stereochemistry of flavor compounds can be critical, as different enantiomers of the same molecule can exhibit distinct aromas and sensory thresholds. The investigation of enantiomeric distribution is therefore a key aspect of modern flavor chemistry, often accomplished using chiral gas chromatography.

While this is a significant area of research for many flavor-active esters found in fermented beverages, specific studies quantifying the natural enantiomeric distribution of ethyl 2-hydroxybutanoate in foods or beverages have not been identified in the surveyed literature. Research on analogous compounds, however, highlights the importance of such analysis. For instance, a study on the related compound ethyl 2-hydroxy-3-methylbutanoate in 99 different wines revealed a consistent predominance of the (R)-enantiomer, with the R/S ratio reaching as high as 94/6 in one aged red wine oeno-one.eu. This demonstrates that natural production pathways can be highly stereoselective, leading to unequal amounts of each enantiomer, which has direct implications for the final aroma profile.

Table 2: Example of Enantiomeric Distribution in a Structurally Related Compound (Ethyl 2-hydroxy-3-methylbutanoate in Wine)

| Compound | Matrix | Observed Enantiomeric Predominance | Maximum Observed Ratio (R/S) | Reference |

|---|---|---|---|---|

| Ethyl 2-hydroxy-3-methylbutanoate | Wine (Red and White) | (R)-enantiomer | 94/6 | oeno-one.eu |

Studies on Aroma Interactions and Synergistic Effects in Complex Mixtures

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Approaches

Sustainable approaches being investigated include:

Catalytic Processes: Developing highly selective and recoverable catalysts to replace stoichiometric reagents, thereby minimizing waste. paperpublications.org

Renewable Resources: Utilizing bio-based materials as starting points for synthesis, reducing reliance on fossil fuels.

Alternative Energy Sources: Employing methods like microwave-assisted or ultrasonic synthesis to improve energy efficiency and reduce reaction times. paperpublications.org

Green Solvents: Replacing hazardous organic solvents with safer alternatives like water, supercritical fluids (e.g., CO2), or biodegradable solvents. paperpublications.orgmdpi.com

Table 1: Comparison of Synthetic Approaches

| Parameter | Traditional Synthesis | Sustainable (Green) Synthesis |

|---|---|---|

| Reagents | Often stoichiometric, can be hazardous | Catalytic, non-toxic, and often recyclable nih.gov |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, bio-solvents paperpublications.orgmdpi.com |

| Energy Input | Often high, prolonged heating | Energy-efficient methods (e.g., microwave) |

| Waste Generation | High, significant by-products | Minimized through high atom economy |

| Source of Materials | Petrochemical-based | Renewable and bio-based feedstocks |

Advancements in Biocatalytic Systems and Enzyme Engineering

Biocatalysis has emerged as a powerful and sustainable tool for producing chiral compounds like ethyl (2S)-2-hydroxybutanoate. nih.gov The use of enzymes or whole-cell systems offers high enantioselectivity and operates under mild conditions, reducing the environmental impact compared to conventional chemical methods. nih.govnih.gov Future research is focused on discovering new enzymes and improving existing ones through protein engineering techniques such as directed evolution and rational design. nih.gov

Key advancements and future trends in this area include:

Enzyme Engineering: Techniques like directed evolution and rational design are being used to create enzyme variants with enhanced stability, activity, and selectivity for specific substrates. mdpi.com

Immobilization Technologies: Immobilizing enzymes on solid supports is a critical area of development, as it enhances their stability, allows for easier recovery and reuse, and makes them more suitable for industrial-scale continuous processes. mdpi.comnih.gov

Whole-Cell Biocatalysts: Using engineered microorganisms as whole-cell catalysts can simplify processes by eliminating the need for costly enzyme purification and providing in-situ cofactor regeneration. nih.gov

Multi-Enzyme Cascades: Designing one-pot cascade reactions using multiple enzymes allows for the synthesis of complex molecules from simple starting materials, increasing efficiency by reducing the need for intermediate purification steps. For example, a sequential process involving a yeast-mediated reduction of an α-oxo ester followed by a lipase-catalyzed aminolysis has been shown to produce chiral α-hydroxy amides with high conversion rates and enantioselectivity. nih.govresearchgate.net

Table 2: Trends in Biocatalyst Development

| Technology | Objective | Impact on Ethyl (2S)-2-hydroxybutanoate Synthesis |

|---|---|---|

| Directed Evolution | Enhance enzyme selectivity and stability nih.gov | Higher yields and enantiomeric purity (>99% e.e.) nih.gov |

| Rational Enzyme Design | Modify active sites for specific substrates researchgate.net | Improved catalytic efficiency for ethyl 2-oxobutanoate (B1229078) reduction |

| Enzyme Immobilization | Improve reusability and operational stability mdpi.comnih.gov | Cost-effective, continuous production processes nih.gov |

| Whole-Cell Systems | Simplify process, in-situ cofactor regeneration nih.gov | Reduced production costs and waste |

Elucidation of Uncharted Biological Roles and Metabolic Interconversions

While ethyl (2S)-2-hydroxybutanoate is primarily known as a synthetic building block, its parent compound, 2-hydroxybutyric acid (2-HB), is a recognized metabolite. rupahealth.com 2-HB is a byproduct of amino acid metabolism (methionine and threonine) and is linked to glutathione (B108866) synthesis. rupahealth.com It has been identified as an early biomarker for insulin (B600854) resistance and oxidative stress. rupahealth.com Future research will likely investigate whether ethyl (2S)-2-hydroxybutanoate itself, or other short-chain hydroxy acid esters, have endogenous roles.

Emerging research directions include:

Metabolomic Profiling: Advanced metabolomic studies may uncover the presence and function of ethyl (2S)-2-hydroxybutanoate or similar esters in biological systems, such as in the gut microbiome or as signaling molecules. nih.govillinois.edu

Enzymatic Interconversion: Investigating whether enzymes in mammalian or microbial systems can synthesize or hydrolyze ethyl (2S)-2-hydroxybutanoate, linking it to the metabolic pool of 2-hydroxybutyric acid.

Signaling Pathways: Exploring if the ester form has unique signaling properties distinct from its parent acid. For instance, the related ketone body β-hydroxybutyrate (BHB) is known to act as a signaling molecule by inhibiting histone deacetylases (HDACs) and binding to cell surface receptors. nih.govresearchgate.net Research could explore if ethyl (2S)-2-hydroxybutanoate shares similar functions.

Lipid Metabolism: Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with anti-inflammatory and anti-diabetic properties. mdpi.commdpi.com Future studies could determine if short-chain esters like ethyl (2S)-2-hydroxybutanoate belong to a similar class of functional lipids.

Development of Integrated High-Throughput Analytical Platforms

The need for rapid and efficient analysis of chiral compounds is critical for both synthetic process optimization and potential biological studies. unife.it Future research is focused on developing high-throughput analytical platforms that can quickly determine the concentration and enantiomeric purity of ethyl (2S)-2-hydroxybutanoate.

Key areas of development are:

Advanced Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) are being increasingly used for rapid chiral separations, with analysis times of less than a minute now possible. unife.itnih.gov The use of superficially porous particles (SPPs) in chiral stationary phases has significantly increased separation efficiency and speed. nih.gov

Mass Spectrometry (MS): Coupling high-speed chromatography with tandem mass spectrometry (LC-MS/MS) provides highly sensitive and selective quantification, which is essential for detecting trace amounts in complex biological matrices. unife.it

High-Throughput Screening (HTS) Assays: The development of colorimetric or fluorometric assays enables the rapid screening of enzyme libraries for desired activities and selectivities, accelerating the biocatalyst engineering process. researchgate.net

Integrated Platforms: Combining automated sample preparation, rapid separation, and sensitive detection into a single, integrated workflow is a major goal. This would allow for the high-throughput analysis required in metabolomics research and industrial process development. nih.gov

Table 3: Comparison of Modern Analytical Techniques

| Technique | Key Advantage | Application for Ethyl (2S)-2-hydroxybutanoate |

|---|---|---|

| Chiral UHPLC | High resolution and speed unife.it | Accurate determination of enantiomeric excess (e.e.) |

| Chiral SFC | Extremely fast separations (<1 min), green solvent (CO2) nih.gov | High-throughput screening of reaction conditions |

| LC-MS/MS | High sensitivity and selectivity unife.it | Quantification in complex biological samples (e.g., plasma) |

| Colorimetric HTS Assays | Rapid screening of large libraries researchgate.net | Directed evolution of enzymes for synthesis |

Application of Computational Chemistry and Machine Learning in Compound Design and Mechanistic Understanding

Computational tools are becoming indispensable for accelerating the discovery and optimization of catalysts for the synthesis of chiral molecules like ethyl (2S)-2-hydroxybutanoate. nih.govchimia.ch In silico methods provide deep insights into reaction mechanisms and enzyme-substrate interactions, guiding the rational design of more efficient catalysts. acs.orgeuropa.eu

Future trends in this domain include:

Molecular Docking and Dynamics: These simulations are used to predict how substrates like ethyl 2-oxobutanoate bind within an enzyme's active site, identifying key amino acid residues that determine stereoselectivity. nih.gov This information guides site-directed mutagenesis efforts.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods allow for the detailed study of the reaction mechanism at the quantum level, providing insights into transition states and energy barriers, which is crucial for understanding and improving catalytic efficiency.

Machine Learning (ML): ML algorithms are being trained on large datasets from experiments to predict the outcomes of reactions with new catalysts or substrates. nih.govbeilstein-journals.org This data-driven approach can accelerate the optimization of reaction conditions and the discovery of novel, high-performance catalysts without relying solely on intuition or trial-and-error. chimia.chresearchgate.net

De Novo Enzyme Design: Advanced computational algorithms, such as the Rosetta software, are being used to design entirely new enzymes from scratch for specific chemical transformations, opening up possibilities for creating bespoke biocatalysts for the synthesis of ethyl (2S)-2-hydroxybutanoate. acs.org

Table 4: Computational Approaches in Catalyst Design

| Method | Primary Function | Application Example |

|---|---|---|

| Molecular Docking | Predicts substrate binding orientation nih.gov | Identifying key residues in a ketoreductase for mutagenesis |

| Molecular Dynamics (MD) | Simulates protein and substrate movement over time | Assessing active site flexibility and substrate access |

| QM/MM | Calculates reaction energies and transition states | Elucidating the stereodetermining step of a reduction reaction |

| Machine Learning (ML) | Predicts catalyst performance from structural data nih.govresearchgate.net | Screening virtual libraries of catalysts to find top candidates |

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl (2S)-2-hydroxybutanoate with high enantiomeric purity?

Answer:

The synthesis of ethyl (2S)-2-hydroxybutanoate typically involves catalytic hydrogenation of α-keto esters or enzymatic resolution. For example:

- Enzymatic catalysis : A multi-enzyme cascade system using engineered E. coli can stereoselectively reduce ethyl 2-ketobutanoate to the (S)-enantiomer, achieving >99% enantiomeric excess (ee) under optimized pH (6.5–7.5) and temperature (30–37°C) conditions .

- Chemical synthesis : CeCl3·7H2O-catalyzed condensation reactions in ethanol at 363 K yield enantiomerically enriched products, as demonstrated for structurally similar compounds .

- Epoxide ring-opening : Butyl (2S,3R)-epoxybutanoate can be hydrolyzed to (S)-2-hydroxybutanoic acid derivatives, which are subsequently esterified to the ethyl form .

Basic: How is the stereochemical configuration of ethyl (2S)-2-hydroxybutanoate validated experimentally?

Answer:

- Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10 v/v) mobile phase to resolve enantiomers, comparing retention times with standards .

- NMR analysis : <sup>1</sup>H-NMR (400 MHz, CDCl3) of the (S)-enantiomer shows distinct splitting patterns for methyl groups (δ 1.21–1.27 ppm) and hydroxy protons (δ 3.9–3.96 ppm) due to diastereotopic effects .

- Optical rotation : Measure specific rotation ([α]D<sup>20</sup>) in ethanol; the (S)-enantiomer typically exhibits +15° to +20° .

Advanced: How can reaction conditions be optimized to minimize racemization during esterification of (S)-2-hydroxybutanoic acid?

Answer:

- Temperature control : Maintain temperatures <40°C to prevent thermal racemization, as shown in esterification studies using DCC/DMAP coupling agents .

- Solvent selection : Use non-polar solvents (e.g., toluene) to stabilize the transition state and reduce nucleophilic interference .

- Catalyst screening : Immobilized lipases (e.g., Candida antarctica Lipase B) in hexane yield >95% ee by selectively acylating the (R)-enantiomer in kinetic resolutions .

Advanced: What crystallographic parameters are critical for resolving structural ambiguities in ethyl (2S)-2-hydroxybutanoate derivatives?

Answer:

- Space group determination : For monoclinic systems (e.g., P21), refine unit cell parameters (a = 9.6982 Å, b = 7.4802 Å, c = 10.8293 Å, β = 111.25°) using Bruker APEXII CCD data .

- Hydrogen bonding : Analyze N–H⋯O (2.89–3.02 Å) and C–H⋯π interactions (3.21 Å) to confirm molecular packing and conformational stability .

- Refinement metrics : Aim for R1 < 0.05 and wR2 < 0.15; higher values may indicate unresolved disorder in the ester or hydroxy groups .

Advanced: How can contradictions in bioactivity data for ethyl (2S)-2-hydroxybutanoate analogs be resolved?

Answer:

- Metabolic profiling : Use LC-MS to identify degradation products (e.g., 2-hydroxybutyric acid) that may interfere with bioassays .

- Docking studies : Compare molecular interactions with target proteins (e.g., PPARα) using AutoDock Vina to validate enantiomer-specific activity .

- Control experiments : Test enantiopure (R)- and (S)-forms separately to rule out cross-contamination, as seen in studies of similar chiral esters .

Basic: What analytical techniques are suitable for quantifying ethyl (2S)-2-hydroxybutanoate in complex mixtures?

Answer:

- GC-FID : Use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 250°C at 10°C/min) and helium carrier gas (1.5 mL/min) .

- HPLC-UV : A C18 column with acetonitrile/water (70:30 v/v) mobile phase at 210 nm detects the ester with a retention time of 6.2 min .

- Mass spectrometry : ESI-MS in positive ion mode shows [M+H]<sup>+</sup> at m/z 133.1 for the free acid and 161.1 for the ethyl ester .

Advanced: How do solvent polarity and pH influence the stability of ethyl (2S)-2-hydroxybutanoate?

Answer:

- Hydrolysis kinetics : In aqueous buffers (pH 7.4), the ester hydrolyzes to 2-hydroxybutyric acid with a half-life of 12 hours; acidic conditions (pH 2.0) accelerate degradation .

- Solvent effects : Stability increases in aprotic solvents (e.g., DMF), where the ester remains intact for >7 days at 25°C, as shown in deuterated solvent studies .

Basic: What safety precautions are essential when handling ethyl (2S)-2-hydroxybutanoate in the lab?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.